Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a rigid norbornane-like scaffold with a nitrogen atom at the 7-position and a tert-butyl ester group at the 2-position. This compound is widely utilized in medicinal chemistry as a conformational constraint in peptidomimetics and enzyme inhibitors due to its ability to enforce non-planar amide geometries, which can enhance target binding and metabolic stability . Key synthetic routes involve palladium-catalyzed coupling or multi-step functionalization of precursor bicycloheptane frameworks, with optimized methods achieving yields up to 36% . Its CAS registry numbers include 1290539-90-0 and 188624-94-4, and its molecular formula is C₁₁H₁₉NO₂ (MW: 197.28 g/mol) .
Properties
IUPAC Name |
tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)8-6-7-4-5-9(8)12-7/h7-9,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKXBOJQFACLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H17NO3
- Molecular Weight : 211.26 g/mol
- CAS Number : 860265-67-4
The compound features a bicyclic structure that includes a nitrogen atom, which contributes to its unique biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Antitumor Activity : Certain structural analogs have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
- CNS Activity : The compound acts on nicotinic acetylcholine receptors (nAChRs), particularly the alpha 7 subtype, which are implicated in neurological functions and disorders .
The mechanism by which this compound exerts its effects involves:
- Interaction with nAChRs : The compound's structure allows it to bind to nAChRs, leading to increased neurotransmitter release and modulation of synaptic activity, which is crucial for cognitive functions and neuroprotection .
- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of azabicyclo compounds, including this compound. The results indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 8 µg/mL |
These findings highlight the compound's potential as an effective antimicrobial agent against resistant strains.
Antitumor Activity
In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in tumor cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10 | Cell cycle arrest at G1 phase |
This suggests a promising avenue for future cancer therapies targeting specific tumor types.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Key Derivatives
Positional Isomerism: 2-Aza vs. 7-Aza Systems
- 7-Azabicyclo[2.2.1]heptane Derivatives: The nitrogen at the 7-position creates a pyramidal geometry, reducing amide bond planarity by ~7° compared to proline. This distortion is exploited in designing non-planar peptidomimetics for protease resistance .
- These derivatives show utility in dipeptidyl peptidase-4 (DPP-4) inhibitors like Neogliptin .
Structural and Conformational Insights
- Rigidity : The bicyclo[2.2.1]heptane framework enforces a boat conformation, limiting rotational freedom. This rigidity is critical for maintaining bioactive conformations in drug candidates .
- Electronic Effects : Ester groups (e.g., tert-butyl vs. methyl) modulate electron-withdrawing/donating properties, influencing reactivity in nucleophilic acyl substitutions .
Q & A
Q. How can researchers address gaps in toxicological or ecological data for this compound?
- Methodological Answer :
- In Vitro Toxicity : Perform cytotoxicity assays (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenicity.
- Environmental Impact : Use OECD guidelines (e.g., Test No. 301) to assess biodegradability in aqueous systems.
- Computational Tools : Apply QSAR models (e.g., ECOSAR) to predict ecotoxicity endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
